2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one
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Overview
Description
2,6-Diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce halogen or alkyl groups.
Scientific Research Applications
2,6-Diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one would depend on its specific biological activity. It may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyrimidin-4(3H)-one: Lacks the o-tolyl group, which may affect its biological activity.
3-(o-Tolyl)pyrimidin-4(3H)-one: Lacks the diphenyl groups, potentially altering its chemical properties.
Uniqueness
2,6-Diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one is unique due to the presence of both diphenyl and o-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89069-82-9 |
---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H18N2O/c1-17-10-8-9-15-21(17)25-22(26)16-20(18-11-4-2-5-12-18)24-23(25)19-13-6-3-7-14-19/h2-16H,1H3 |
InChI Key |
KDAVUMZKFQZDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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